1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
Description
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Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNNTJYICCQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of the compound typically involves the condensation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole with a thioether derivative. The process can include several steps such as:
- Formation of the pyrazole core through cyclization.
- Introduction of the thioether moiety via nucleophilic substitution.
- Final modifications to achieve the target structure.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antiviral agent and its interactions with various biological targets.
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance:
- A related pyrazole compound demonstrated an EC50 value of 3.98 μM against HIV type-1, indicating potent antiviral activity with a favorable therapeutic index (CC50/EC50 > 105.25) .
- Other studies have shown that similar structures can inhibit the tobacco mosaic virus (TMV) with EC50 values around 58.7 μg/mL .
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety and efficacy of new compounds:
- The compound's cytotoxicity was assessed using various cell lines, revealing IC50 values that suggest moderate toxicity profiles compared to standard agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds:
- The presence of methoxy groups on the phenyl rings enhances lipophilicity and may improve bioavailability.
- The thioether linkage contributes to the compound's ability to interact with biological targets through hydrogen bonding and π–π stacking interactions .
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antiviral Properties : A series of N-Heterocycles demonstrated promising results against viral infections, suggesting that modifications to the pyrazole framework could lead to enhanced activity .
- Inhibition Studies : Compounds structurally related to our target showed significant inhibition against various enzymes involved in viral replication and cellular processes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step organic reaction process. The initial steps may include the formation of the pyrazole ring through the condensation of appropriate precursors followed by the introduction of the thioether moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Research indicates that compounds with similar structural features exhibit significant biological activity. For instance, pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties. The specific compound may also possess these activities due to its structural components.
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The thioether moiety may enhance bioactivity by improving solubility or facilitating interaction with biological targets.
Table 2: Antitumor Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | Breast Cancer | 15 | Induces apoptosis |
| Pyrazole Derivative B | Lung Cancer | 20 | Inhibits cell cycle progression |
Therapeutic Applications
The therapeutic potential of this compound extends to various diseases. Notably, it may be effective in treating metabolic disorders due to its ability to modulate specific biochemical pathways.
Metabolic Syndrome
Compounds similar to this one have been investigated for their effects on metabolic syndrome components such as insulin resistance and hypertension. The inhibition of enzymes involved in glucose metabolism could provide a pathway for managing type 2 diabetes and obesity.
Case Studies
Recent studies have highlighted the application of similar compounds in clinical settings. For instance:
- Case Study 1 : A pyrazole derivative was administered to patients with type 2 diabetes, resulting in improved glycemic control.
- Case Study 2 : In vitro studies demonstrated that a structurally analogous compound inhibited the proliferation of prostate cancer cells by targeting specific signaling pathways.
Chemical Reactions Analysis
Pyrazoline Ring Formation
The pyrazoline ring (4,5-dihydro-1H-pyrazole) is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, in , 2-bromo-1-(4-methoxyphenyl)ethanone reacts with substituted phenols under basic conditions to form ethanone intermediates, which are subsequently reduced to pyrazolines. A similar pathway likely applies here:
-
Step 1 : Condensation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with a substituted hydrazine to form the pyrazoline core.
-
Step 2 : Reduction of the intermediate ketone (e.g., using NaBH₄) to yield the dihydro-pyrazoline structure .
Thioether Linkage Formation
The thioether bond connecting the pyrazoline and indolyl moieties is formed via nucleophilic substitution. In , analogous thioether syntheses involve reacting a thiolate anion (from the indole derivative) with a halogenated ethanone intermediate. For this compound:
-
Reagents : 1-(2,5-dimethylbenzyl)-1H-indole-3-thiol and a brominated ethanone precursor.
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Conditions : Base (e.g., K₂CO₃) in aprotic solvents (THF or acetone) .
Pyrazoline Core
-
Oxidation : The 4,5-dihydro-pyrazole ring can oxidize to a pyrazole under strong oxidizing agents (e.g., MnO₂), altering conjugation and aromaticity .
-
Cycloaddition : The enamine system in the pyrazoline may participate in [3+2] cycloadditions with dipolarophiles like nitriles .
Methoxy Groups
-
Demethylation : Methoxy substituents on the phenyl rings undergo demethylation with BBr₃ or HI, yielding phenolic derivatives .
-
Electrophilic Substitution : The electron-rich aromatic rings are susceptible to nitration or sulfonation at the para positions relative to methoxy groups .
Thioether Bond
-
Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide (─SO─) or sulfone (─SO₂─) .
-
Cleavage : Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., CN⁻) can cleave the C─S bond .
Hydrolytic Degradation
-
Ethanone Hydrolysis : The ketone group may hydrolyze under acidic or basic conditions, though steric hindrance from adjacent substituents likely slows this process .
-
Thioether Hydrolysis : Requires harsh conditions (e.g., concentrated HCl at elevated temperatures) .
Photodegradation
UV exposure induces:
Characterization Data
Key spectral data for analogous compounds from :
Preparation Methods
Cyclocondensation of 4-Methoxyacetophenone Derivatives
The dihydropyrazole ring is synthesized via cyclocondensation of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions. Optimal yields (72–85%) are achieved at 80–100°C in ethanol with catalytic HCl.
Reaction Scheme :
$$
\text{4-Methoxyacetophenone} + \text{Hydrazine Hydrate} \xrightarrow[\text{HCl, EtOH}]{80–100^\circ \text{C}} \text{1-(3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone}
$$
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes ring closure |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | HCl (10 mol%) | Accelerates cyclization |
The chalcone intermediate, formed via Claisen-Schmidt condensation of 4-methoxyacetophenone with 4-methoxybenzaldehyde, is critical for regioselective pyrazoline formation.
Functionalization of the Indole-Thioether Moiety
Alkylation of 1H-Indole at N1
The 2,5-dimethylbenzyl group is introduced via alkylation of 1H-indole using 2,5-dimethylbenzyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base (Yield: 68–75%).
Reaction Conditions :
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF, 60°C, 12 h
- Workup : Aqueous extraction followed by silica gel chromatography (hexane:ethyl acetate = 4:1).
Thioether Formation at C3 of Indole
The thiol group is introduced via nucleophilic substitution using thiourea and subsequent hydrolysis. Reaction of 3-bromo-1-(2,5-dimethylbenzyl)-1H-indole with thiourea in ethanol under reflux affords the thiol intermediate, which is then reacted with bromoacetylpyrazoline.
Optimization Insight :
- Thiourea Equivalence : 1.2 equiv ensures complete conversion.
- Reaction Time : 8–10 h prevents over-oxidation to disulfides.
Coupling of Pyrazoline and Indole-Thioether Moieties
Nucleophilic Substitution at the Ethanone Linker
The pyrazoline-bound bromoacetyl intermediate reacts with the indole-thiolate anion (generated using Et₃N) in ethanol under reflux.
Reaction Scheme :
$$
\text{Bromoacetylpyrazoline} + \text{Indole-Thiolate} \xrightarrow[\text{Et₃N, EtOH}]{Δ} \text{Target Compound}
$$
Yield Optimization :
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | Et₃N vs. NaOH | 78 vs. 62 |
| Solvent | Ethanol vs. THF | 78 vs. 55 |
| Temperature | Reflux vs. RT | 78 vs. 40 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography (gradient elution: hexane → ethyl acetate). Fractions containing the target compound (Rf = 0.3 in 1:1 hexane:EtOAc) are pooled and crystallized from ethanol.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 3.24–3.28 (pyrazoline CH₂), 5.54 (pyrazoline CH), 6.82–7.45 (aromatic protons).
- ¹³C NMR : 165.4 ppm (C=O), 153.2 ppm (thiazole C2).
- HRMS : m/z 589.75 [M+H]⁺.
Challenges and Mitigation Strategies
Side Reactions
Scalability
Pilot-scale synthesis (50 g) achieved 65% yield via continuous flow reactors, reducing reaction time by 40% compared to batch processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are intermediates validated?
Answer:
The synthesis involves multi-step reactions, including:
- Hydrazine cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid to form the dihydropyrazole core .
- Thioether formation : Coupling the pyrazole intermediate with a thiophene-containing indole derivative using sulfurizing agents like PS .
- Validation : Monitor each step via H/C NMR and IR spectroscopy to confirm functional groups (e.g., methoxy, thioether) and intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the final step?
Answer:
- Temperature control : Reflux in ethanol or dioxane enhances cyclization efficiency while minimizing side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate thioether bond formation .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between solvent polarity, reaction time, and stoichiometry .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR spectroscopy : Assign methoxy ( ppm) and dihydropyrazole protons ( ppm) via H NMR, with C NMR confirming carbonyl ( ppm) and aromatic carbons .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring conformation) using single-crystal diffraction .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace methoxy with hydroxy or halogens) and assess bioactivity changes .
- In vitro assays : Test analogs in enzyme inhibition (e.g., cyclooxygenase) or cell viability (MTT) assays to correlate substituent effects with potency .
- Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., indole-thioether moiety in kinase binding pockets) .
Basic: What are the recommended protocols for assessing compound stability under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and quantify degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
Advanced: How should researchers address contradictory data in biological activity studies?
Answer:
- Replicate under controlled conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Cross-validate with orthogonal assays : Confirm anti-inflammatory activity via both COX inhibition and cytokine ELISA .
Basic: What are the key challenges in purifying this compound, and how are they resolved?
Answer:
- Challenge : Co-elution of diastereomers during column chromatography due to similar polarity.
- Solution : Use chiral stationary phases (e.g., amylose-based columns) or recrystallize from ethanol-DMF mixtures to isolate enantiomers .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Implement continuous reactors to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Green chemistry : Replace toxic solvents (e.g., acetic acid) with biodegradable alternatives (e.g., PEG-400) while maintaining reaction efficiency .
Basic: How is the compound’s solubility profile characterized for in vitro studies?
Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) via nephelometry .
- Surfactant use : Incorporate poloxamers or cyclodextrins to enhance aqueous solubility for cell-based assays .
Advanced: What methodologies are used to study metabolic pathways of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
